molecular formula C13H17NO3 B047674 Methyl 3-(diethylcarbamoyl)benzoate CAS No. 126926-38-3

Methyl 3-(diethylcarbamoyl)benzoate

Cat. No.: B047674
CAS No.: 126926-38-3
M. Wt: 235.28 g/mol
InChI Key: IDCIKRQWQOPCOZ-UHFFFAOYSA-N
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Description

Methyl 3-(diethylcarbamoyl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of a diethylcarbamoyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(diethylcarbamoyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions typically include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Dichloromethane or another suitable organic solvent
  • Reaction Time: 2-4 hours for the initial reaction, followed by esterification for 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(diethylcarbamoyl)benzoic acid.

    Reduction: Formation of 3-(diethylcarbamoyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(diethylcarbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(diethylcarbamoyl)benzoate involves its interaction with specific molecular targets. The diethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylcarbamoyl)benzoate
  • Methyl 3-(ethylcarbamoyl)benzoate
  • Methyl 3-(propylcarbamoyl)benzoate

Uniqueness

Methyl 3-(diethylcarbamoyl)benzoate is unique due to its specific diethylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(diethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIKRQWQOPCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155341
Record name Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126926-38-3
Record name Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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